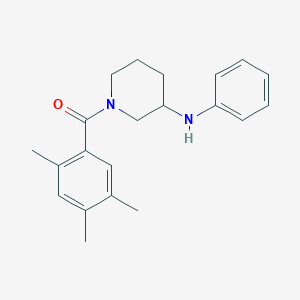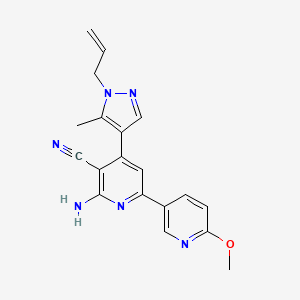
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, also known as TAP or TAPC, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TAPC is a fluorescent dye that is commonly used as a probe for biological imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the interaction of the fluorescent dye with the target molecule. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is excited by light of a specific wavelength, which causes it to emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the target molecule in the sample.
Biochemical and Physiological Effects
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and has no toxic effects on cells at concentrations commonly used in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is its high sensitivity and specificity for detecting target molecules in biological systems. It is also easy to use and can be applied to a wide range of biological samples. However, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, such as its limited photostability and susceptibility to photobleaching.
Direcciones Futuras
In the future, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be further developed to improve its photostability and reduce its susceptibility to photobleaching. It could also be used in combination with other fluorescent probes to study complex biological systems. Additionally, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, or N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used as a probe for biological imaging and sensing applications and has minimal biochemical and physiological effects on biological systems. While N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, it has the potential to be further developed and used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the reaction of 2,4,5-trimethylbenzoyl chloride with N-phenyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used in the field of scientific research as a fluorescent probe for biological imaging and sensing applications. It has been used to detect the presence of specific molecules in biological systems such as DNA, RNA, and proteins. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has also been used to study the dynamics of biological processes such as cell signaling and gene expression.
Propiedades
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2,4,5-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-12-17(3)20(13-16(15)2)21(24)23-11-7-10-19(14-23)22-18-8-5-4-6-9-18/h4-6,8-9,12-13,19,22H,7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUYYLAMUAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCCC(C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(aminocarbonyl)-2-methylphenyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5373165.png)
![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-6-isopropyl-N-methyl-1H-indole-2-carboxamide](/img/structure/B5373194.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)
![3-[7-acetyl-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5373204.png)
![2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5373210.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)

![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)